molecular formula C₇H₁₇ClN₂O B1163758 3-(Chloroethylaminoethylamino)propanol

3-(Chloroethylaminoethylamino)propanol

Cat. No.: B1163758
M. Wt: 180.68
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloroethylaminoethylamino)propanol is a chloro- and amine-substituted propanol derivative. Comparisons with structurally related compounds provide insights into its hypothetical properties.

Properties

Molecular Formula

C₇H₁₇ClN₂O

Molecular Weight

180.68

Synonyms

3-((2-((2-Chloroethyl)amino)ethyl)amino)propan-1-ol

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s propanol backbone with chloroethylaminoethylamino substituents distinguishes it from analogs. Key comparisons include:

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Substituents: Methylamino and thiophene groups. This structural variation impacts solubility and biological targeting, as thiophene-containing impurities are regulated in pharmaceuticals .
  • 3-Chloro-1-methoxy-2-propanol (): Substituents: Chloro (position 3) and methoxy (position 1). Key Differences: The methoxy group (ether) reduces reactivity compared to amine substituents. This compound’s lower molecular weight (124.57 g/mol) and simpler structure suggest higher volatility and lower polarity than the target compound .
  • 3-(Quinolin-4-ylamino)propanol Derivatives (): Substituents: Quinoline aromatic systems. Key Differences: Quinoline’s planar structure enables intercalation in biological systems (e.g., antimalarial research). The target compound’s chloroethyl groups may instead act as alkylating agents, suggesting divergent mechanisms .

Data Table: Comparative Overview

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
3-(Chloroethylaminoethylamino)propanol Chloroethylaminoethylamino Not provided Not provided Hypothetical alkylating agent, pharmaceutical intermediate
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Methylamino, thiophen-2-yl Not provided Not provided Pharmaceutical impurity, regulated for purity
3-Chloro-1-methoxy-2-propanol Chloro, methoxy 124.57 4151-97-7 Synthesis intermediate, low reactivity
3-(Quinolin-4-ylamino)propanol Quinolin-4-ylamino Not provided Not provided Antimalarial research, synthesis challenges

Research Findings and Implications

  • Synthetic Accessibility: highlights that substituents dramatically influence reaction pathways. The target compound’s synthesis may require tailored conditions to avoid side reactions .
  • Regulatory Considerations: Impurity controls for thiophene-containing compounds () suggest that the target compound’s production would need rigorous quality assurance if used in drug formulations .

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